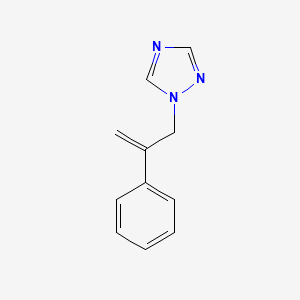
1-(2-Phenylprop-2-en-1-yl)-1H-1,2,4-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Phenylprop-2-en-1-yl)-1H-1,2,4-triazole is an organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a phenylprop-2-en-1-yl group attached to the triazole ring
Vorbereitungsmethoden
The synthesis of 1-(2-Phenylprop-2-en-1-yl)-1H-1,2,4-triazole can be achieved through several synthetic routes. One common method involves the reaction of 2-phenylprop-2-en-1-yl bromide with 1H-1,2,4-triazole in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Analyse Chemischer Reaktionen
1-(2-Phenylprop-2-en-1-yl)-1H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically leads to the formation of corresponding oxidized products.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride. The major products formed from this reaction are the reduced derivatives of the original compound.
Substitution: The triazole ring can undergo substitution reactions with electrophiles or nucleophiles. Common reagents used in these reactions include alkyl halides, acyl chlorides, and amines. The major products formed are substituted triazoles with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology: In biological research, the compound has been investigated for its potential as an antimicrobial agent. Studies have shown that it exhibits activity against various bacterial and fungal strains.
Medicine: The compound has shown promise in medicinal chemistry as a potential therapeutic agent. It has been explored for its anti-inflammatory, anticancer, and antiviral properties.
Industry: In the industrial sector, 1-(2-Phenylprop-2-en-1-yl)-1H-1,2,4-triazole is used as an intermediate in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Wirkmechanismus
The mechanism of action of 1-(2-Phenylprop-2-en-1-yl)-1H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis or fungal cell membrane integrity.
Vergleich Mit ähnlichen Verbindungen
1-(2-Phenylprop-2-en-1-yl)-1H-1,2,4-triazole can be compared with other similar compounds, such as:
1-(2-Phenylprop-2-en-1-yl)-1H-benzimidazole: This compound shares a similar phenylprop-2-en-1-yl group but has a benzimidazole ring instead of a triazole ring. It exhibits different chemical and biological properties due to the structural differences.
1-(2-Phenylprop-2-en-1-yl)pyrrolidine-2-thione: This compound contains a pyrrolidine-2-thione ring and has been studied for its enaminone properties. It differs in its reactivity and applications compared to the triazole derivative.
The uniqueness of this compound lies in its triazole ring, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.
Eigenschaften
CAS-Nummer |
73725-52-7 |
|---|---|
Molekularformel |
C11H11N3 |
Molekulargewicht |
185.22 g/mol |
IUPAC-Name |
1-(2-phenylprop-2-enyl)-1,2,4-triazole |
InChI |
InChI=1S/C11H11N3/c1-10(7-14-9-12-8-13-14)11-5-3-2-4-6-11/h2-6,8-9H,1,7H2 |
InChI-Schlüssel |
XZCNYUZHXPMINR-UHFFFAOYSA-N |
Kanonische SMILES |
C=C(CN1C=NC=N1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


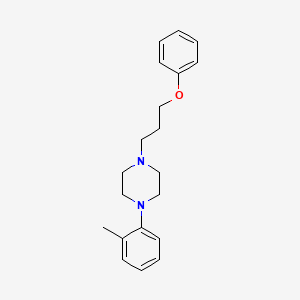
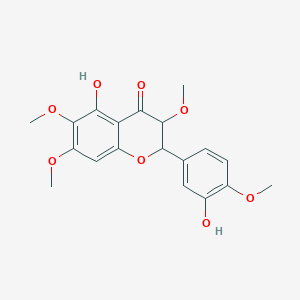
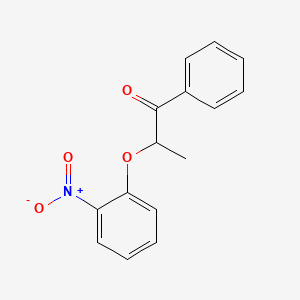
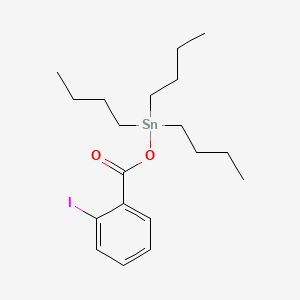





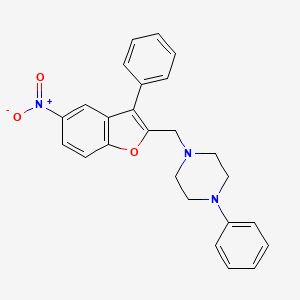
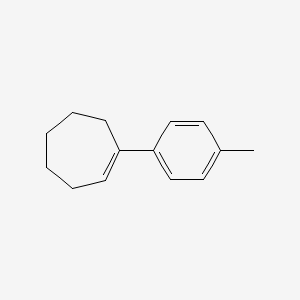
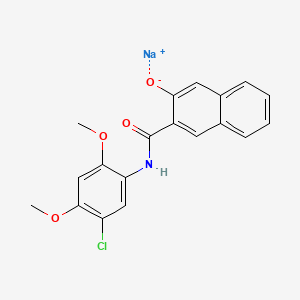
![1-(7-Oxa-3-thia-15-azadispiro[5.1.5~8~.2~6~]pentadecan-15-yl)butan-1-one](/img/structure/B14455191.png)
![(1R)-5,6-Dimethylidenebicyclo[2.2.1]heptan-2-one](/img/structure/B14455204.png)
